molecular formula C14H12N2O8S2 B085508 Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- CAS No. 119-72-2

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

Cat. No.: B085508
CAS No.: 119-72-2
M. Wt: 400.4 g/mol
InChI Key: GHBWBMDGBCKAQU-OWOJBTEDSA-N
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Description

IUPAC Name: 5-Amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid Molecular Formula: C₁₄H₁₁N₂O₈S₂ Molecular Weight: 400.38 g/mol CAS Number: 6634-82-8 (disodium salt)

This compound is a disodium salt derivative of a stilbene-based benzenesulfonic acid. It features two sulfonic acid groups, an amino substituent, and a nitro group, making it highly polar and water-soluble. Its primary application is as a critical intermediate in the synthesis of direct dyes for textiles, leveraging its conjugation system for colorfastness .

Properties

IUPAC Name

5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBWBMDGBCKAQU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-72-2
Record name 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid
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Record name Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-
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Record name 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid
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Record name 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID
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Biological Activity

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- (CAS Number: 119-72-2), is a compound of significant interest in biological research due to its diverse applications and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H12N2O8S2
Molecular Weight400.381 g/mol
LogP-0.398
InChI KeyGHBWBMDGBCKAQU-UHFFFAOYSA-N

Pharmacological Significance

1. Cardiovascular Effects:
Recent studies have indicated that derivatives of benzenesulfonic acid can significantly influence cardiovascular parameters. For instance, a study assessing the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure demonstrated that specific compounds could effectively lower these parameters in isolated rat heart models. The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly noted for its ability to decrease perfusion pressure over time compared to controls and other derivatives .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

The results indicated that the presence of certain benzenesulfonamide derivatives led to a statistically significant reduction in coronary resistance (p = 0.05), showcasing their potential as therapeutic agents in managing cardiovascular conditions .

2. Calcium Channel Interaction:
Docking studies have suggested that some benzenesulfonamide derivatives may act as calcium channel inhibitors, which is critical for regulating vascular tone and cardiac function. The interaction of these compounds with calcium channels was analyzed using computational docking methods, revealing potential binding affinities comparable to known calcium channel blockers such as nifedipine and verapamil .

Biodegradation Studies

Research has also explored the biodegradation potential of benzenesulfonic acid compounds in environmental contexts. A study involving Pseudomonas fluorescens indicated that benzenesulfonic acid exhibited low biodegradation rates under aerobic conditions, suggesting limited environmental persistence but highlighting its potential impact on microbial communities in contaminated environments .

Case Studies

Case Study 1: Cardiovascular Activity Assessment
A detailed investigation into the cardiovascular effects of benzenesulfonamide derivatives utilized an isolated rat heart model to assess changes in perfusion pressure over a defined time period (3-18 minutes). The study concluded that specific derivatives demonstrated significant pharmacological activity, indicating their potential for further development as cardiovascular therapeutics .

Case Study 2: Environmental Impact Analysis
In an environmental study assessing the biodegradation of various organic compounds, including benzenesulfonic acid, results showed a markedly lower degradation rate compared to other tested substances like phenol and salicylic acid. This finding underscores the importance of understanding the environmental persistence of such compounds .

Scientific Research Applications

Physical Properties

The compound is typically found as a solid and exhibits solubility in water due to its sulfonic acid functional group, making it suitable for various aqueous applications.

Analytical Chemistry

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is extensively used in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, where it serves as a standard or reference compound for the separation of similar compounds. The mobile phase often consists of acetonitrile and water, with modifications for mass spectrometry compatibility by replacing phosphoric acid with formic acid .

Pharmaceuticals

This compound plays a role in pharmaceutical research, particularly in drug development and testing. Its ability to form complexes with various biological molecules makes it useful in studying drug interactions and pharmacokinetics. For instance, it has been utilized in the isolation of impurities during the preparative separation processes in drug formulation .

Dyes and Pigments

Due to the presence of both amino and nitro groups, this compound can function as an intermediate in the synthesis of dyes and pigments. It is particularly relevant in the production of azo dyes, which are widely used in textiles and food coloring. The sulfonic acid group enhances solubility and stability of the dye products .

Environmental Chemistry

The compound is also significant in environmental studies, where it may be used as a tracer or marker due to its unique chemical properties. Its detection can help monitor pollution levels or track chemical pathways in aquatic systems .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for analyzing benzenesulfonic acid derivatives highlighted its effectiveness in separating complex mixtures. The method demonstrated high sensitivity and reproducibility, making it suitable for routine analysis in quality control laboratories .

Case Study 2: Drug Interaction Studies

Research involving benzenesulfonic acid derivatives has shown promising results in understanding drug-receptor interactions. The compound was used to assess binding affinities and kinetics, providing insights into optimizing drug formulations for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Acetamido-4'-Isothiocyanato-2,2'-Stilbenedisulfonic Acid Disodium Salt (SITS)
  • IUPAC Name: Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, disodium salt
  • Molecular Formula : C₁₇H₁₂N₂Na₂O₇S₃
  • Molecular Weight : 498.46 g/mol
  • Key Features : Replaces the nitro group with an isothiocyanate (-N=C=S) and acetamido (-NHCOCH₃) group.
  • Applications : Used as a fluorescent probe for protein modification due to the reactive isothiocyanate group, which forms stable thiourea bonds with amines .
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide (DMSO) .
Property Target Compound SITS
Functional Groups -NO₂, -NH₂ -NCS, -NHCOCH₃
Melting Point >300°C >200°C
Primary Use Dye Intermediate Protein Labeling
Regulatory Status Industrial Use Research Use Only (RUO)
(b) Tetrasodium Salt Derivatives with Triazine Linkages
  • Example: Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt
  • Molecular Formula : Complex triazine-containing structure.
  • Key Features : Incorporates triazine rings for covalent bonding with cellulose in textiles.
  • Applications : High-performance textile dyes with enhanced wash-fastness due to triazine reactivity .

Regulatory and Environmental Profiles

  • Target Compound : Listed under EPA’s 40 CFR 721.9790 for significant new use rules (SNURs), requiring reporting for industrial applications .

Physicochemical Properties

Parameter Target Compound Benzidine-2,2′-Disulfonic Acid
LogP -1.24 (similar analogues) -2.5 (estimated)
Water Solubility High High
Conjugation System Stilbene Biphenyl

Key Insight : The stilbene backbone in the target compound provides superior conjugation for optical applications compared to biphenyl systems in benzidine derivatives .

Research Findings and Industrial Relevance

  • Dye Stability : The nitro group in the target compound enhances electron-withdrawing capacity, improving dye stability under UV exposure .
  • Toxicity Considerations: Unlike nitro-furyl carcinogens (e.g., ), sulfonated stilbenes show lower acute toxicity but require long-term environmental monitoring due to persistence .

Preparation Methods

Preparation of 4-Nitro-4'-Aminostilbene-2,2'-Disulfonic Acid

The nitro precursor is synthesized through a stilbene coupling reaction between nitro- and amino-substituted benzene sulfonic acids. Key steps include:

  • Bromination : Introduction of a bromine atom at the benzylic position using N-bromosuccinimide (NBS) and benzoyl peroxide in dichloromethane at 0–60°C.

  • Thiolation : Treatment with thioacetamide in chloroform to form a thiol intermediate.

  • Coupling : Base-promoted (e.g., triethylamine) coupling of thiol and brominated intermediates in THF or acetonitrile to form the stilbene bridge.

Reduction of Nitro Groups to Amino Groups

The reduction of nitro substituents is achieved using:

  • Catalytic Hydrogenation : Palladium or platinum catalysts in ethanol or DMF at 20–60°C.

  • Tin(II) Chloride in HCl : Aqueous HCl with SnCl₂ at reflux temperatures, yielding >80% conversion.

  • Sodium Sulfide : In aqueous methanol for selective reduction without affecting sulfonic acid groups.

Table 1: Comparative Efficiency of Reduction Methods

MethodConditionsYield (%)Purity (%)
Catalytic HydrogenationPd/C, H₂, EtOH, 50°C9298
SnCl₂ in HCl6M HCl, reflux, 4h8595
Na₂S in MeOH/H₂O40°C, 6h7890

Direct Coupling of Functionalized Benzene Rings

Wittig Reaction for Ethenyl Bridge Formation

The ethenyl linker is constructed via a Wittig reaction between phosphonium ylides and aldehydes:

  • Phosphonium Ylide : Generated from triphenylphosphine and brominated nitrobenzene sulfonic acid.

  • Aldehyde Component : 4-Amino-2-sulfobenzaldehyde in THF at 0°C.

Sulfonation and Functional Group Compatibility

Direct Sulfonation of Aromatic Rings

Sulfonic acid groups are introduced via:

  • Fuming Sulfuric Acid : At 150°C for 6h, though this risks over-sulfonation.

  • Chlorosulfonic Acid : Milder conditions (0–5°C in DCM) for selective sulfonation.

Protecting Group Strategies

To prevent unwanted reactions during sulfonation or coupling:

  • tert-Butyl Esters : Sulfonic acids are protected as tert-butyl esters using Boc₂O in DMF.

  • FMOC Protection : For amino groups, FMOC-Cl in THF with DIEA.

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of sulfonic acids but may complicate purification.

  • Reaction Scale-Up : Exothermic reductions (e.g., SnCl₂/HCl) require controlled addition to maintain temperatures below 60°C.

Purification Techniques

  • Acid-Base Extraction : Crude product is dissolved in NaOH, filtered, and precipitated with HCl.

  • Chromatography : Silica gel with ethanol/ammonium acetate buffer for lab-scale purification .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis typically involves diazotization and coupling reactions, as seen in structurally similar sulfonated aromatic compounds. Key steps include:

  • Diazotization : Use controlled pH (acidic conditions) and low temperatures (0–5°C) to stabilize reactive intermediates.
  • Coupling : Employ stoichiometric ratios of coupling agents (e.g., 6-amino-4-hydroxynaphthalene-2-sulfonic acid) to minimize side products .
  • Purification : Utilize recrystallization in aqueous ethanol to isolate the product, leveraging its high water solubility .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Detect π→π* transitions in the conjugated ethenyl-sulfophenyl system, with an absorption maximum near 336 nm .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and confirm substitution patterns. DMSO-d₆ is recommended due to the compound’s solubility .
  • FT-IR : Identify sulfonic acid (-SO₃H) stretches at ~1030 cm1^{-1} and nitro (-NO2_2) groups at ~1520 cm1^{-1} .

Q. How does the compound’s solubility profile influence experimental design?

The compound is highly water-soluble due to its sulfonic acid groups, making aqueous reactions feasible. For organic phase studies, polar aprotic solvents (e.g., DMSO) or methanol are suitable . Adjust pH to >7 to form sodium salts for enhanced stability .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity with metal ions or biomolecules?

The sulfonic acid and amino groups act as coordination sites for metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}), forming complexes that alter redox behavior. For biomolecular interactions (e.g., enzymes), the ethenyl bridge may enable π-stacking with aromatic residues, while the nitro group participates in hydrogen bonding .

Q. How can researchers resolve contradictions in reported solubility or stability data?

  • pH-Dependent Solubility : Conflicting solubility reports may arise from variations in pH (e.g., protonated vs. deprotonated sulfonic acid groups). Standardize buffers (e.g., phosphate buffer, pH 7.4) for comparisons .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to validate decomposition temperatures (>300°C) and identify polymorphic forms .

Q. What environmental and regulatory considerations are critical for handling this compound?

  • Regulatory Compliance : Under TSCA Section 12(b), export notifications are required if the compound is used in industrial R&D. Track CAS-specific regulations (e.g., EC 916-899-6) .
  • Waste Management : Neutralize acidic waste with bicarbonate before disposal to prevent sulfonic acid release into waterways .

Key Methodological Recommendations

  • Synthesis : Prioritize stepwise coupling to avoid cross-contamination of reactive intermediates .
  • Analysis : Combine HPLC (C18 column, aqueous mobile phase) with mass spectrometry for purity assessment .
  • Safety : Use PPE for nitro-group handling (potential mutagenicity) and ensure fume hood use during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
Reactant of Route 2
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

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